molecular formula C12H24N2O3 B13500061 tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate

tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate

Cat. No.: B13500061
M. Wt: 244.33 g/mol
InChI Key: KHSGRHSZNSWKMG-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate is a chemical building block of high interest in pharmaceutical research and medicinal chemistry. This compound features both a sterically hindered tert-butyloxycarbonyl (Boc) protecting group and a 3-hydroxyazetidine moiety. The Boc group is widely used to protect amines during multi-step synthetic sequences due to its stability under a variety of conditions and its susceptibility to removal under mild acidic conditions . The azetidine ring, a four-membered nitrogen heterocycle, is increasingly valued in drug discovery for its role in improving the physicochemical and pharmacokinetic properties of drug candidates, often contributing to enhanced metabolic stability and solubility compared to its larger ring counterparts . Compounds containing the 3-hydroxyazetidine scaffold have been investigated as key intermediates in the synthesis of potential therapeutic agents. For instance, similar structures have been cited in patents for selective glycosidase inhibitors, highlighting the relevance of this heterocyclic system in developing bioactive molecules . It is important for researchers to consider that the tert-butyl group, while beneficial for potency and steric shielding, can be a site of metabolism by cytochrome P450 enzymes (CYPs), such as CYP3A4 and CYP2C8, leading to hydroxylated metabolites . This building block is intended for use in laboratory research only. This product is labeled "For Research Use Only" (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-10(2,3)17-9(15)14-6-11(4,5)12(16)7-13-8-12/h13,16H,6-8H2,1-5H3,(H,14,15)

InChI Key

KHSGRHSZNSWKMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C1(CNC1)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically follows these key steps:

Detailed Synthetic Routes from Patents and Literature

Based on the patent WO2017155765A1 and related disclosures, the following procedure is representative:

Step Reagents/Conditions Description Notes
1 Starting azetidine or azetidine precursor Synthesis or procurement of 3-hydroxyazetidine May involve ring closure reactions or selective hydroxylation
2 Alkylation with 2-methylpropyl halide or equivalent Formation of N-substituted azetidine intermediate Requires controlled conditions to avoid over-alkylation
3 Reaction with di-tert-butyl dicarbonate (Boc2O) and base (e.g., triethylamine) Introduction of tert-butyl carbamate protecting group Boc protection is standard for amines, mild conditions preserve hydroxy group
4 Purification Chromatography or crystallization Ensures removal of side products and unreacted starting materials

Reagents and Conditions

  • Azetidine intermediates : Prepared via nucleophilic substitution or cyclization reactions involving amino alcohols.
  • Alkylating agents : 2-methylpropyl halides (e.g., bromide or chloride) or tosylates are used to introduce the alkyl chain.
  • Protecting agent : Di-tert-butyl dicarbonate is the reagent of choice for Boc protection, typically used with a tertiary amine base to scavenge acid byproducts.
  • Solvents : Common solvents include dichloromethane, tetrahydrofuran, or isopropanol depending on solubility and reaction requirements.
  • Temperature : Reactions are generally conducted at ambient temperature or slightly elevated (0 to 40 °C) to optimize yield and selectivity.

Representative Reaction Scheme

3-Hydroxyazetidine + 2-methylpropyl halide → N-(2-methylpropyl)-3-hydroxyazetidine intermediate
N-(2-methylpropyl)-3-hydroxyazetidine + (Boc)2O + base → tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate

Comparative Table of Preparation Methods

Method Aspect Description Advantages Limitations
Azetidine ring formation Cyclization of amino alcohols or substitution Efficient ring closure Requires control of regioselectivity
Alkylation step Nucleophilic substitution with alkyl halides Straightforward, widely used Risk of over-alkylation or side reactions
Boc protection Reaction with di-tert-butyl dicarbonate Mild, selective amine protection Requires dry conditions to avoid hydrolysis
Purification Chromatography or recrystallization High purity achievable Time-consuming and solvent-intensive

Research Findings and Optimization Notes

  • Yield optimization : Reaction yields improve by controlling the stoichiometry of alkylating agents and protecting reagents, as well as by maintaining anhydrous conditions.
  • Stereochemical control : The hydroxyazetidine stereochemistry is critical; methods involving chiral auxiliaries or catalysts can be employed but are less commonly reported.
  • Scalability : The use of mild reagents like di-tert-butyl dicarbonate allows for scale-up with minimal side reactions.
  • Alternative protecting groups : While tert-butyl carbamate is standard, alternative carbamates or amine protections can be explored depending on downstream applications.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate exerts its effects involves its interaction with specific molecular targets. The hydroxyazetidine ring can form hydrogen bonds with enzymes or receptors, modulating their activity. The carbamate group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with target proteins.

Comparison with Similar Compounds

Structural Analogues

  • Hydroxyazetidine vs.
  • Azidomethyl Substituent : The azide in enables bioorthogonal reactions (e.g., CuAAC), contrasting with the hydroxyl group’s polarity in the target compound.
  • Salt Forms : The hydrochloride salt in improves aqueous solubility, advantageous for biological assays, while the neutral Boc group in the target compound aids in organic-phase reactions.

Physicochemical Properties

  • Polarity : Hydroxyazetidine increases hydrophilicity compared to azidomethyl or branched alkyl chains.
  • Molecular Weight : Variations (201–270 Da) reflect substituent bulk, impacting permeability and synthetic handling.

Biological Activity

tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound, characterized by a tert-butyl group, a hydroxyazetidine ring, and a carbamate functional group, serves as a versatile molecule in organic synthesis and medicinal chemistry.

The molecular formula of this compound is C12H24N2O3C_{12}H_{24}N_{2}O_{3}, with a molecular weight of 244.33 g/mol. The IUPAC name reflects its complex structure, which includes functional groups that contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC12H24N2O3
Molecular Weight244.33 g/mol
IUPAC NameThis compound
InChI KeyKHSGRHSZNSWKMG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyazetidine ring can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the carbamate group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with target proteins.

In Vitro Studies

Research has indicated that this compound may exhibit protective effects in cellular models. For instance, studies involving astrocytes stimulated with amyloid beta (Aβ) 1-42 demonstrated that the compound could reduce cell death induced by Aβ through mechanisms involving the inhibition of inflammatory cytokines like TNF-α and the scavenging of free radicals .

In Vivo Studies

In vivo investigations into the efficacy of this compound have yielded mixed results. While some studies have shown moderate protective effects against neurodegeneration models, such as those induced by scopolamine, the overall bioavailability in brain tissues remains a significant concern . This raises questions about the compound's effectiveness when translated from in vitro to in vivo applications.

Case Studies

  • Astrocyte Protection : In one study, the compound was tested for its ability to protect astrocytes from Aβ-induced toxicity. Results indicated a reduction in cell death and inflammation markers, suggesting potential therapeutic applications in Alzheimer's disease models .
  • Neurodegeneration Models : Another investigation assessed the compound's role as an acetylcholinesterase inhibitor and its impact on amyloidogenesis in vivo. Although it showed some efficacy in vitro, the lack of significant effects in animal models highlighted challenges related to its pharmacokinetics .

Q & A

Q. What are the key considerations for synthesizing tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as coupling tert-butyl carbamate with a functionalized azetidine derivative. Critical parameters include:

  • Temperature control : Low temperatures (0–5°C) stabilize intermediates like hydroxylamine derivatives during coupling .
  • Solvent selection : Dichloromethane or acetonitrile improves solubility and reaction kinetics .
  • Base choice : Triethylamine is often used to neutralize acidic byproducts (e.g., HCl) during carbamate formation .
  • Purification : Recrystallization or column chromatography ensures high purity (>95%) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological approaches include:

  • NMR spectroscopy : Confirm functional groups (e.g., tert-butyl at δ 1.4 ppm, carbamate carbonyl at δ 155–160 ppm) .
  • HPLC/MS : Assess purity and molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • Elemental analysis : Validate C, H, N composition against the molecular formula (e.g., C₁₃H₂₄N₂O₃) .

Q. What are the primary applications of this compound in early-stage drug discovery?

The compound serves as:

  • A carbamate-protected intermediate for synthesizing bioactive molecules (e.g., enzyme inhibitors) .
  • A scaffold for probing azetidine-hydroxyl group interactions with biological targets like kinases or proteases .

Advanced Research Questions

Q. How does the 3-hydroxyazetidin-3-yl moiety influence the compound’s reactivity and biological activity?

The azetidine ring’s strained conformation enhances:

  • Hydrogen-bonding capacity : The hydroxyl group participates in intramolecular interactions (e.g., N–H⋯O), stabilizing crystal structures .
  • Enzyme inhibition : The rigid azetidine scaffold improves binding affinity to targets like CDC25 phosphatases, as seen in structurally related compounds .
  • Metabolic stability : The tert-butyl group reduces oxidative degradation in vivo .

Q. What crystallographic techniques are recommended for resolving structural ambiguities in this compound?

Advanced methods include:

  • Single-crystal X-ray diffraction : Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinning corrections .
  • Hydrogen-bond analysis : Identify key interactions (e.g., C–H⋯O, N–H⋯O) to explain packing motifs .
  • Disorder modeling : Apply restraints to resolve ambiguities in flexible side chains (e.g., tert-butyl groups) .

Q. How can researchers address contradictions in synthetic yield data across different protocols?

Systematic analysis should focus on:

  • Reagent stoichiometry : Excess tert-butyl carbamate (1.2 equiv) improves yields in amine coupling .
  • Catalyst screening : Evaluate Pd-based catalysts for Suzuki-Miyaura couplings if boronate intermediates are used .
  • Byproduct identification : Use LC-MS to detect side products (e.g., hydrolyzed carbamates) and adjust pH or solvent polarity .

Q. What strategies enable the study of structure-activity relationships (SAR) for this compound?

Key methodologies:

  • Derivatization : Modify the hydroxyazetidine group (e.g., acetylation, sulfonation) to assess impact on bioactivity .
  • Molecular docking : Compare binding poses of analogs with targets like quinazolinone derivatives .
  • Enzymatic assays : Measure IC₅₀ values against disease-relevant enzymes (e.g., CDC25 phosphatases) .

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